3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid
Overview
Description
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of both a carboxylic acid group and a spirocyclic ketone makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid typically involves the condensation of cyclohexanone derivatives with appropriate carboxylic acid precursors under acidic or basic conditions . One common method includes the reaction of cyclohexanone with malonic acid derivatives in the presence of a strong acid catalyst, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rates and improve the overall efficiency of the process . Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Formation of spirocyclic diketones or dicarboxylic acids.
Reduction: Formation of spirocyclic alcohols.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways related to inflammation and microbial growth, thereby exerting its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate: A similar spirocyclic compound with different substituents.
3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate: Another spirocyclic compound with a different ring size and substituents.
Uniqueness
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a ketone and a carboxylic acid group. This combination of functional groups and structural features makes it particularly versatile for various chemical reactions and applications .
Properties
IUPAC Name |
3-methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-8(9(12)13)11(15-10(7)14)5-3-2-4-6-11/h2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVEODUCXLMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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